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Compound of Interest

Compound Name:
2-(3-Bromo-phenyl)-thiazole-4-

carbaldehyde

Cat. No.: B112974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core

of numerous inhibitors targeting a range of enzymes and receptors. This guide provides a

comparative analysis of the structure-activity relationships (SAR) for two distinct classes of 2-

phenylthiazole inhibitors: antifungal agents targeting Lanosterol 14α-demethylase (CYP51) and

anti-inflammatory agents targeting p38 Mitogen-Activated Protein (MAP) Kinase. The

information presented herein is compiled from recent studies to aid in the rational design of

next-generation therapeutic agents.

Antifungal 2-Phenylthiazole Inhibitors of CYP51
Lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis

pathway, is a well-established target for antifungal drugs. A recent study by Li et al. (2025)

explored a series of 27 novel 2-phenylthiazole derivatives as CYP51 inhibitors, leading to the

identification of a potent lead compound, B9.[1]

Structure-Activity Relationship (SAR) of CYP51
Inhibitors
The antifungal activity of the synthesized 2-phenylthiazole derivatives was evaluated against a

panel of clinically relevant fungal strains. The Minimum Inhibitory Concentration (MIC) values,
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which represent the lowest concentration of a compound that inhibits visible growth, were

determined. The key SAR findings from this study are summarized in the table below.

Compo
und ID

R1 R2 R3 R4

C.
albicans
MIC
(µg/mL)

C.
tropicali
s MIC
(µg/mL)

C.
neoform
ans MIC
(µg/mL)

SZ-C14

(Lead)
CH₃ H Cl F 1-16 1-16 1-16

A1 H H Cl F 0.5 1 2

A2 C₂H₅ H Cl F >64 >64 >64

A3 i-Pr H Cl F >64 >64 >64

A4 Ph H Cl F >64 >64 >64

B1 H OCH₃ H H 8 16 32

B2 H OCH₃ F H 4 8 16

B3 H OCH₃ Cl H 2 4 8

B4 H OCH₃ Br H 1 2 4

B5 H OCH₃ CF₃ H 4 8 16

B6 H OCH₃ OCH₃ H 8 16 32

B7 H OCH₃ H F 2 4 8

B8 H OCH₃ H Cl 1 2 4

B9 H OCH₃ H Br 0.25 0.5 1

B10 H OCH₃ H I 0.5 1 2

B11 H OCH₃ H CF₃ 2 4 8

B12 H OCH₃ H OCH₃ 4 8 16

Key Observations:
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Substitution at R1 (thiazole C4-position): Introduction of a hydrogen at the R1 position (A1)

was found to be optimal for activity compared to the methyl group in the lead compound (SZ-

C14). Larger substituents at this position (A2-A4) led to a significant decrease in antifungal

activity.[1]

Substitution at the Phenyl Ring (R2, R3, R4):

A methoxy group at the R2 position was generally favorable.

Halogen substitution at the R4 position of the phenyl ring significantly enhanced antifungal

activity, with the order of potency being Br > I > Cl > F. Compound B9, with a bromine at

the R4 position, emerged as the most potent derivative.[1]

Experimental Protocols
In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC) Assay:

The antifungal activity of the compounds was determined by a broth microdilution method

following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3

protocol.[1]

Fungal Strains: Clinically relevant fungal strains such as Candida albicans, Candida

tropicalis, and Cryptococcus neoformans were used.

Culture Medium: RPMI 1640 medium buffered with MOPS was used for fungal growth.

Compound Preparation: The test compounds were dissolved in DMSO to prepare stock

solutions, which were then serially diluted in the culture medium in 96-well microtiter plates.

Inoculum Preparation: Fungal suspensions were prepared and adjusted to a final

concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

Incubation: The plates were incubated at 35°C for 24-48 hours.

MIC Determination: The MIC was defined as the lowest concentration of the compound that

caused a significant inhibition of visible fungal growth compared to the growth control.
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Fungal Ergosterol Biosynthesis Pathway
The following diagram illustrates the fungal ergosterol biosynthesis pathway, highlighting the

role of CYP51 as the target of the 2-phenylthiazole inhibitors.
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Caption: Fungal Ergosterol Biosynthesis Pathway and CYP51 Inhibition.

Anti-inflammatory 2-Phenylthiazole Inhibitors of p38
MAP Kinase
The p38 MAP kinase is a critical enzyme in the signaling cascade that leads to the production

of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). A study on a series

of 4-phenyl-5-pyridyl-1,3-thiazole analogues identified them as potent inhibitors of p38 MAP

kinase.[2]

Structure-Activity Relationship (SAR) of p38 MAP Kinase
Inhibitors
While a comprehensive SAR table for the entire series is not publicly available, the study

identified two lead compounds, 7g and 10b, with potent in vitro and in vivo activity.
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Compound ID
Key Structural
Features

p38α IC₅₀ (nM)
TNF-α Release
IC₅₀ (nM)

In vivo Activity
(mouse CAIA
model)

7g N/A Potent Potent Orally active

10b N/A Potent Potent

Orally active

(MED = 30

mg/kg)

Key Observations:

The identification of orally active compounds like 7g and 10b highlights the potential of the 4-

phenyl-5-pyridyl-1,3-thiazole scaffold for the development of systemic anti-inflammatory agents.

Further optimization of the ADME (absorption, distribution, metabolism, and elimination)

properties was crucial in identifying these lead candidates.[2]

Experimental Protocols
In Vitro p38 MAP Kinase Inhibition Assay:

A common method for determining the in vitro inhibitory activity of compounds against p38

MAP kinase is a non-radioactive enzymatic assay.

Enzyme and Substrate: Recombinant human p38α MAP kinase and a suitable substrate,

such as ATF2 (Activating Transcription Factor 2), are used.

Assay Buffer: A buffer containing Tris-HCl, MgCl₂, and other necessary components to

ensure optimal enzyme activity.

Compound Preparation: Test compounds are serially diluted in DMSO and then in the assay

buffer.

Kinase Reaction: The kinase, substrate, and test compound are incubated with ATP to

initiate the phosphorylation reaction.

Detection: The level of substrate phosphorylation is quantified. This can be done using

various methods, including:
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ELISA: Using a specific antibody that recognizes the phosphorylated form of the substrate.

Luminescence-based assays: Measuring the amount of ADP produced, which is

proportional to kinase activity.

Western Blotting: Detecting the phosphorylated substrate using a specific antibody.

IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme

activity (IC₅₀) is calculated from the dose-response curve.

In Vivo Anti-inflammatory Activity (Collagen Antibody-Induced Arthritis - CAIA - Mouse Model):

The CAIA model is a widely used animal model of rheumatoid arthritis to evaluate the in vivo

efficacy of anti-inflammatory compounds.[2]

Induction of Arthritis: Mice are administered a cocktail of monoclonal antibodies against type

II collagen, followed by an injection of lipopolysaccharide (LPS) to induce a rapid and

synchronous onset of arthritis.

Compound Administration: The test compounds are administered orally or via other routes at

various doses.

Assessment of Arthritis: The severity of arthritis is assessed daily by scoring the clinical signs

of inflammation in the paws (redness, swelling).

Endpoint Analysis: At the end of the study, paws may be collected for histological analysis to

assess joint damage, inflammation, and cartilage/bone erosion. The levels of pro-

inflammatory cytokines like TNF-α in the plasma or joint tissue can also be measured.

Efficacy Determination: The minimum effective dose (MED) that produces a significant

reduction in arthritis severity is determined.

p38 MAP Kinase Signaling Pathway
The diagram below shows a simplified representation of the p38 MAP kinase signaling pathway

and its role in the production of inflammatory cytokines.
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Caption: p38 MAP Kinase Signaling Pathway and Inhibition.
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Conclusion
The 2-phenylthiazole scaffold serves as a versatile template for the design of potent and

selective inhibitors for diverse biological targets. The SAR studies on CYP51 and p38 MAP

kinase inhibitors reveal the importance of specific substitution patterns on the thiazole and

phenyl rings for achieving high potency. The detailed experimental protocols provided in this

guide offer a framework for the evaluation of new 2-phenylthiazole derivatives. Further

exploration of this scaffold holds significant promise for the development of novel therapeutics

for fungal infections and inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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